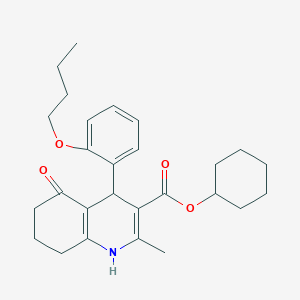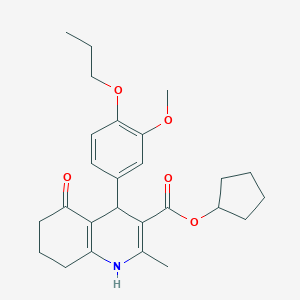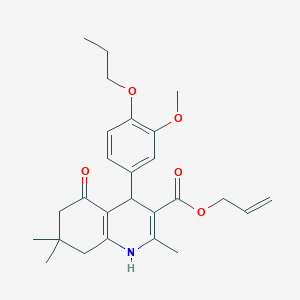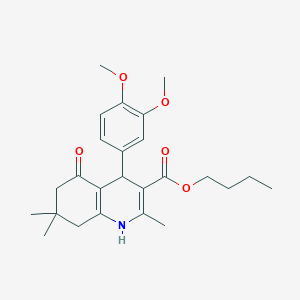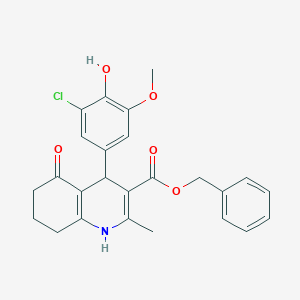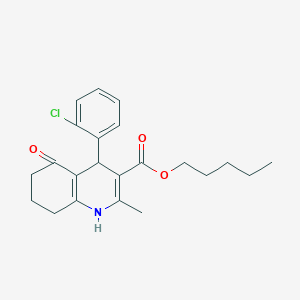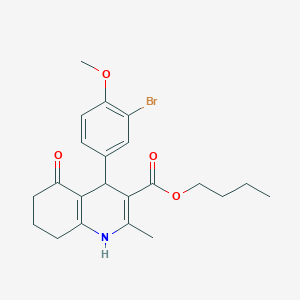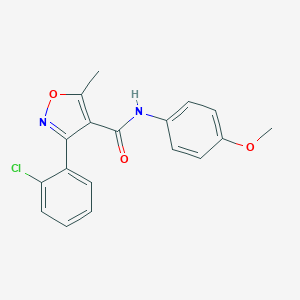
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, abbreviated as CMPOX, is a synthetic compound that has been investigated for its potential applications in a variety of scientific fields. It is a member of the oxazole family of compounds, which are nitrogen-containing heterocyclic compounds that are known for their biological activity. CMPOX has been studied for its ability to serve as a building block for synthesizing other compounds, its potential utility in scientific research applications, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
Environmental Impact of Chlorophenols
- Toxicity and Biodegradation : Chlorophenols, like 2-chlorophenol, exhibit moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. Their persistence in the environment varies, with low persistence where adapted microflora capable of biodegrading these compounds is present. However, environmental conditions can alter their biodegradability, making some chlorophenols moderately persistent. Bioaccumulation is generally low, but these compounds have a significant organoleptic effect on aquatic environments (Krijgsheld & Gen, 1986).
Potential in Drug Development
- Anticancer Research : Studies have explored the tumor specificity and keratinocyte toxicity of various compounds, with some showing potential as anticancer drugs due to high tumor specificity and minimal keratinocyte toxicity. Research in this area is crucial for developing safer anticancer medications (Sugita et al., 2017).
Chemical Processes and Applications
- Scintillator Materials : Research on plastic scintillators based on polymethyl methacrylate includes the use of various luminescent dyes and solvents, which do not alter their scintillation efficiency or stability. Such materials are important for radiation detection and other applications in physics (Salimgareeva & Kolesov, 2005).
- Synthesis and Applications of Oxazoles : Oxazoles and related compounds, including 1,2-oxazoles, have been synthesized through various methods and are important in the development of pharmaceuticals and chemicals with diverse biological activities. Their synthesis, properties, and applications are a significant area of research (Sainsbury, 1991).
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)19)18(22)20-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFXTRPXUAONIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

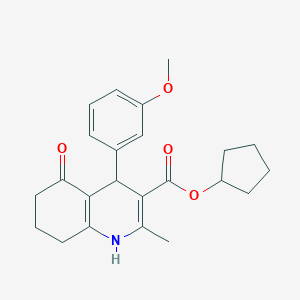

![Prop-2-enyl 2,7,7-trimethyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402087.png)
![Propyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402088.png)
![Pentyl 2,7,7-trimethyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402090.png)
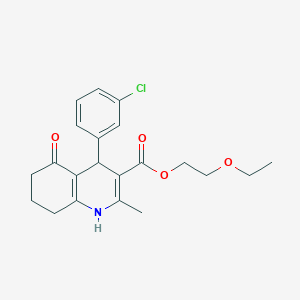
![Butyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B402093.png)
